2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
Overview
Description
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the pyridine ring. The compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
- It’s essential to consider that the tert-butoxycarbonyl (Boc) group serves as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amino acids or proteins containing amine groups.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with amino acid ionic liquids (AAILs) and is used in dipeptide synthesis . The nature of these interactions often involves the formation of amide bonds, which are crucial in peptide and protein chemistry.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with amino acid ionic liquids can enhance amide formation without the addition of a base, which is essential for efficient peptide synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s tert-butyloxycarbonyl (Boc) group is particularly important in protecting amines during organic synthesis, which involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors. It is known to be stable under normal storage conditions but can degrade under acidic conditions, leading to the release of the Boc group . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective in promoting peptide synthesis. At higher doses, it can exhibit toxic or adverse effects, such as cellular toxicity and metabolic disturbances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Acetic Acid Moiety: The protected pyridine derivative is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Deprotected amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid
- 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-5-yl)acetic acid
Uniqueness
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid is unique due to the position of the Boc-protected amino group on the pyridine ring. This positional isomerism can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry and biological research.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-10-8(7-9(15)16)5-4-6-13-10/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWUZICWFKKKBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260880-17-8 | |
Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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